Cas no 408527-91-3 (N-(2-Formylbenzyl)phthalimide)

N-(2-Formylbenzyl)phthalimide is a versatile organic intermediate primarily used in pharmaceutical and fine chemical synthesis. Its structure incorporates both a phthalimide moiety and a formyl group, making it valuable for constructing complex molecules through reactions such as nucleophilic additions or condensations. The compound exhibits high reactivity, enabling efficient derivatization for applications in heterocyclic chemistry and drug development. Its stability under standard conditions ensures reliable handling and storage. Researchers favor this intermediate for its role in producing biologically active compounds, including potential therapeutic agents. The well-defined purity and consistent performance of N-(2-Formylbenzyl)phthalimide make it a preferred choice for synthetic applications.
N-(2-Formylbenzyl)phthalimide structure
N-(2-Formylbenzyl)phthalimide structure
Product Name:N-(2-Formylbenzyl)phthalimide
CAS No:408527-91-3
MF:C16H11NO3
MW:265.263444185257
CID:2197002
Update Time:2025-06-28

N-(2-Formylbenzyl)phthalimide Chemical and Physical Properties

Names and Identifiers

    • 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde
    • NSC113525
    • 2-(2-Formylbenzyl)-2H-isoindole-1,3-dione
    • 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzaldehyde
    • N-(2-Formylbenzyl)phthalimide
    • Inchi: 1S/C16H11NO3/c18-10-12-6-2-1-5-11(12)9-17-15(19)13-7-3-4-8-14(13)16(17)20/h1-8,10H,9H2
    • InChI Key: LPKRIOYQZNXMQZ-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1CC1C=CC=CC=1C=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Topological Polar Surface Area: 54.4

N-(2-Formylbenzyl)phthalimide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N254845-1g
N-(2-Formylbenzyl)phthalimide
408527-91-3
1g
$ 80.00 2022-06-03
TRC
N254845-2.5g
N-(2-Formylbenzyl)phthalimide
408527-91-3
2.5g
$ 130.00 2022-06-03
TRC
N254845-6.25g
N-(2-Formylbenzyl)phthalimide
408527-91-3
6.25g
$ 260.00 2022-06-03

Additional information on N-(2-Formylbenzyl)phthalimide

Introduction to N-(2-Formylbenzyl)phthalimide (CAS No 408527-91-3)

N-(2-Formylbenzyl)phthalimide, with the chemical formula C₁₄H₁₁NO�� and CAS number 408527-91-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a phthalimide core linked to a formylbenzyl group, making it a versatile intermediate in the development of various therapeutic agents. The unique structural attributes of N-(2-Formylbenzyl)phthalimide have garnered considerable attention from researchers due to its potential applications in medicinal chemistry and drug discovery.

The phthalimide moiety is well-known for its broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective properties. The formylbenzyl group introduces additional reactivity, enabling further functionalization through condensation reactions, alkylation, or reduction processes. These characteristics make N-(2-Formylbenzyl)phthalimide a valuable building block for synthesizing more complex molecules with tailored pharmacological profiles.

In recent years, the pharmaceutical industry has seen a surge in interest for compounds that can modulate neurological disorders. Phthalimide derivatives have been extensively studied for their ability to interact with specific enzymes and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The formyl group in N-(2-Formylbenzyl)phthalimide provides a reactive site for the formation of Schiff bases or imines, which can be further explored to enhance binding affinity and selectivity towards target proteins.

One of the most compelling aspects of N-(2-Formylbenzyl)phthalimide is its role in the development of enzyme inhibitors. The phthalimide ring can mimic the natural substrate of certain enzymes, while the formyl group allows for covalent binding or selective inhibition. This has led to its investigation as a potential treatment for metabolic disorders and infectious diseases. For instance, studies have shown that derivatives of phthalimide can inhibit peptidases and proteases by forming stable adducts with the active site residues.

The synthesis of N-(2-Formylbenzyl)phthalimide typically involves the condensation of phthalic anhydride with benzaldehyde in the presence of an amine base. This reaction yields the corresponding phthalimide derivative, which is then further functionalized by reacting with benzaldehyde under acidic conditions to introduce the formylbenzyl group. The process is efficient and scalable, making it suitable for industrial production.

Recent advancements in computational chemistry have also highlighted the potential of N-(2-Formylbenzyl)phthalimide as a scaffold for drug design. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into its mechanism of action. These findings have guided the development of novel analogs with improved pharmacokinetic properties and reduced toxicity.

The versatility of N-(2-Formylbenzyl)phthalimide extends beyond its use as an intermediate in drug synthesis. It has been employed in materials science for the development of organic semiconductors and luminescent materials. The phthalimide ring's ability to absorb light and emit fluorescence makes it an attractive candidate for optoelectronic applications. Additionally, its stability under various conditions enhances its suitability for industrial processes.

In conclusion, N-(2-Formylbenzyl)phthalimide (CAS No 408527-91-3) represents a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative therapeutics and advanced materials. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in addressing some of today's most pressing medical challenges.

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